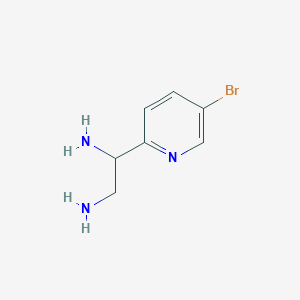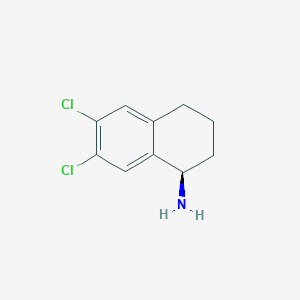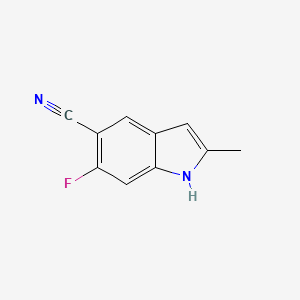
6-Fluoro-2-methyl-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-methyl-1H-indole-5-carbonitrile is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The addition of fluorine atoms to the indole ring can significantly alter the compound’s chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile typically involves the introduction of a fluorine atom and a nitrile group to the indole ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the indole ring. The nitrile group can be introduced through a cyanation reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-methyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can yield amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-methyl-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The nitrile group can also play a role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-1H-indole-4-carboxylic acid
- 5-Fluoro-3-methylindole
- 4-Fluoro-2-methylindole
Uniqueness
6-Fluoro-2-methyl-1H-indole-5-carbonitrile is unique due to the specific positioning of the fluorine and nitrile groups on the indole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H7FN2 |
|---|---|
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
6-fluoro-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7FN2/c1-6-2-7-3-8(5-12)9(11)4-10(7)13-6/h2-4,13H,1H3 |
InChI-Schlüssel |
USEXBSQEQKQROG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(C=C2N1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


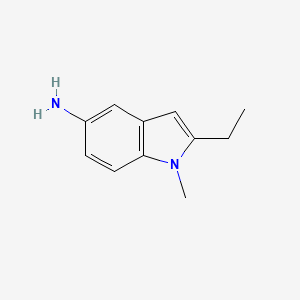
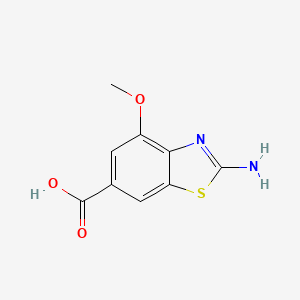
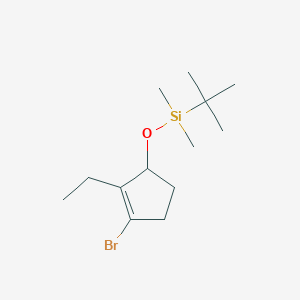
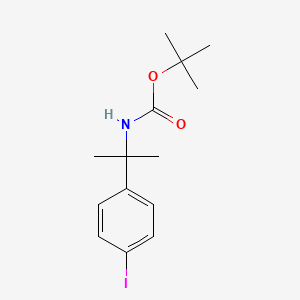
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)



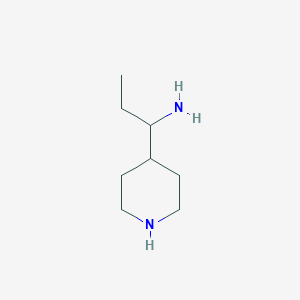

![1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B13034547.png)
![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)
